molecular formula C17H19N5OS B2566601 5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-81-8

5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2566601
CAS No.: 899981-81-8
M. Wt: 341.43
InChI Key: FVIHHICWBOPXHN-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and antibiotic discovery. This compound is built around the 5-amino-1,2,3-triazole-4-carboxamide scaffold, a structure recognized for its significant potential in disarming bacterial defense mechanisms . The molecule features a 2,5-dimethylbenzyl group at the N-1 position and a thiophen-2-ylmethyl carboxamide moiety, which may influence its physicochemical properties and target affinity. The core 5-amino-1,2,3-triazole scaffold has been identified as a promising chemotype for inhibiting the bacterial SOS response—a key pathway that promotes DNA repair, mutagenesis, and the emergence of antibiotic resistance . Research into analogous compounds demonstrates that this chemical class can inhibit RecA-mediated LexA auto-proteolysis, the pivotal initiating step of the SOS response . By potentially suppressing this pathway, researchers are investigating how such compounds can act as adjuvants (DISARMERs) to repress mechanisms enabling resistance, thereby sensitizing bacteria to conventional antibiotics and slowing the development of resistance . This product is intended For Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate personal protective equipment.

Properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-11-5-6-12(2)13(8-11)10-22-16(18)15(20-21-22)17(23)19-9-14-4-3-7-24-14/h3-8H,9-10,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIHHICWBOPXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its possible therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with biological targets through various mechanisms. The presence of the thiophenyl and dimethylbenzyl substituents may enhance its lipophilicity and bioavailability.

Molecular Formula: C14H16N4O1S
Molecular Weight: 284.36 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The triazole moiety can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of various compounds.

Antiparasitic Activity

One of the most significant findings regarding this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas' disease. In a study focusing on optimizing triazole derivatives, it was found that compounds with a similar structure demonstrated promising antiparasitic effects:

CompoundActivity (pEC50)SelectivityRemarks
This compound>6>100-fold over VERO and HepG2 cellsSignificant suppression of parasite burden in mouse model

The optimization process highlighted the importance of peripheral substituents on the core structure for enhancing potency and selectivity against T. cruzi .

Inhibition Studies

In vitro studies have shown that this compound exhibits inhibitory effects on certain enzymes relevant to metabolic pathways in parasites. The mechanism involves binding interactions that prevent substrate access or enzyme activity.

Case Studies

Case Study 1: Efficacy Against Chagas Disease
In a phenotypic screening study involving infected VERO cells, this compound was tested alongside standard treatments. The results indicated a marked reduction in intracellular parasite load compared to controls.

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A series of modifications were made to assess the impact of different substituents on biological activity. The SAR analysis revealed that modifications leading to increased hydrophobicity correlated with enhanced antiparasitic activity .

Scientific Research Applications

  • Antiparasitic Activity :
    • A significant area of research involves the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit improved potency and metabolic stability compared to existing treatments like benznidazole and nifurtimox. In particular, a novel hit series was identified through phenotypic screening against infected VERO cells, leading to compounds that showed significant suppression of parasite burden in mouse models .
  • Antimicrobial Properties :
    • The triazole ring structure is known for its antimicrobial properties. Research indicates that modifications to the triazole core can enhance the antibacterial activity against various pathogens. The introduction of different substituents has been shown to affect the compound's efficacy and selectivity .
  • Potential in Cancer Therapy :
    • Emerging studies suggest that triazole derivatives can interact with cancer cell pathways. The structural diversity offered by 5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

Study Objective Findings
Study on Chagas Disease TreatmentEvaluate antiparasitic activityIdentified novel derivatives with significant suppression of T. cruzi burden in vivo; improvements in potency and metabolic stability were noted .
Antimicrobial Activity AssessmentTest against various bacterial strainsCertain derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics; structure modifications led to increased efficacy .
Cancer Cell Line StudiesInvestigate cytotoxic effectsSome derivatives showed selective cytotoxicity towards cancer cells while demonstrating minimal toxicity to normal cells; potential for development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations in similar compounds involve modifications to:

  • Benzyl substituents (e.g., 2-chlorobenzyl, 4-methylphenyl, diethoxymethylbenzyl).
  • Carboxamide side chains (e.g., thiophen-2-ylmethyl, 2,4-dimethoxyphenyl).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Target Compound C₁₇H₁₉N₅O₂S Not reported 2,5-dimethylbenzyl, thiophen-2-ylmethyl Limited data
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₄ClN₅OS 347.80 2-chlorobenzyl Unknown (commercial availability )
5-Amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₅N₅O₂S 337.38 4-methylphenyl carbamoylmethyl Not reported
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (core scaffold) C₅H₈N₆O₂ 184.15 Carbamoylmethyl SOS response inhibition

Key Research Findings and Gaps

  • Anticancer Potential: Structural analogs with halogenated aryl groups show promise, suggesting the target compound’s dimethylbenzyl group warrants testing in cancer models .
  • Structural Data: No crystallographic studies are reported for the target compound, though SHELX-based refinement methods are widely used for related triazoles .

Q & A

Q. What are the common synthetic routes for 5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example:

  • Triazole formation : Reacting a propargyl-substituted precursor (e.g., 2,5-dimethylbenzyl azide) with an alkyne-functionalized intermediate under Cu(I) catalysis .
  • Carboxamide coupling : Activating the carboxylic acid group (e.g., using EDCI/HOBt) and reacting with thiophen-2-ylmethylamine to form the amide bond .
    Yields vary (57–75% for analogous compounds), with purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

  • 1H/13C NMR : To verify substituent positions (e.g., methylbenzyl protons at δ 2.2–2.4 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 400–450) confirm molecular weight .
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in triazole-carboxamide synthesis be addressed?

Low yields (e.g., 3–6% in similar syntheses) often arise from steric hindrance or competing side reactions. Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst tuning : Use Cu(I) complexes with ligands (e.g., TBTA) to enhance regioselectivity in CuAAC .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 6% to 25% in analogous thiadiazole syntheses) .

Q. What methodologies are used to analyze contradictory bioactivity data in triazole derivatives?

For example, if antimicrobial activity varies across studies:

  • Dose-response assays : Establish IC50 values under standardized conditions (e.g., 24–48 hr incubation) .
  • Structural analogs : Compare with compounds like N-(5-(3-chlorobenzyl)-thiazol-2-yl)acrylamides, where electron-withdrawing groups (Cl, F) enhance activity .
  • Molecular docking : Identify binding interactions with targets (e.g., C. albicans CYP51) to rationalize discrepancies .

Q. How can reaction mechanisms for triazole-carboxamide interactions with biological targets be elucidated?

Advanced approaches include:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes like cyclooxygenase-2 .
  • DFT calculations : Model hydrogen-bonding interactions between the triazole NH and protein active sites .
  • Fluorescence quenching assays : Track conformational changes in target proteins upon ligand binding .

Methodological Challenges and Solutions

Q. How to resolve overlapping signals in NMR spectra due to aromatic substituents?

For compounds with thiophene and benzyl groups:

  • 2D NMR (HSQC, HMBC) : Assign cross-peaks between protons and carbons (e.g., correlating thiophene C-H with adjacent substituents) .
  • Deuterated solvents : Use DMSO-d6 to sharpen split signals from methyl groups .

Q. What purification techniques are optimal for isolating polar triazole-carboxamides?

  • Reverse-phase HPLC : Effective for separating polar analogs (e.g., using C18 columns with acetonitrile/water gradients) .
  • Ion-exchange chromatography : Useful for charged intermediates (e.g., protonated amines) .

Critical Analysis of Contradictory Evidence

  • Variable bioactivity : Discrepancies in antimicrobial potency may stem from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion) .
  • Synthetic yields : Low yields (e.g., 3%) in some studies vs. optimized protocols (75%) highlight the impact of reaction conditions (catalyst, solvent).

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